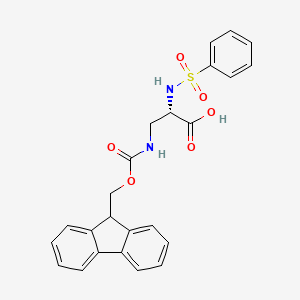

Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid

Description

Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS: 273399-94-3) is a non-natural amino acid derivative widely used in peptide synthesis and chemical biology. Its molecular formula is C₂₄H₂₂N₂O₆S, with a molecular weight of 466.51 g/mol . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group, a phenylsulfonylamino substituent, and a carboxylic acid moiety, making it a versatile building block for introducing steric bulk and sulfonamide functionality into peptides. The stereocenter at the β-carbon ensures chirality, critical for biomolecular interactions . It is commercially available with ≥95% purity and is utilized in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc deprotection protocols .

Properties

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S/c27-23(28)22(26-33(30,31)16-8-2-1-3-9-16)14-25-24(29)32-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLJTSZSIHKGJS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid generally involves the following key steps:

Starting from the corresponding (S)-3-amino-2-amino-propionic acid (serine or a derivative) , the side-chain amino group is selectively protected by reaction with a benzenesulfonyl chloride (phenylsulfonyl chloride) to form the sulfonamide.

Introduction of the Fmoc protecting group on the alpha-amino group is achieved by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under mild basic conditions.

Purification of the protected amino acid is performed via crystallization or chromatographic techniques to yield the target compound as a solid.

This approach ensures orthogonal protection: the Fmoc group can be removed under mildly basic conditions (e.g., piperidine in DMF), while the phenylsulfonyl group remains intact, allowing selective deprotection sequences during peptide synthesis.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Sulfonylation | (S)-3-amino-2-amino-propionic acid + phenylsulfonyl chloride, base (e.g., NaHCO3 or triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature | Selective protection of the side-chain amino group as phenylsulfonamide |

| 2. Fmoc Protection | Intermediate + Fmoc-Cl, base (e.g., Na2CO3 or NaHCO3), aqueous-organic biphasic system, 0–25 °C | Protection of the alpha-amino group with Fmoc |

| 3. Work-up & Purification | Extraction, washing, drying, crystallization or column chromatography | Isolation of pure this compound |

Alternative Synthetic Routes

- Organozinc-mediated coupling methods have been reported for related peptidomimetic compounds, involving the formation of organozinc reagents from amino acid derivatives, which then undergo coupling reactions to form protected amino acid analogs. These methods can offer stereochemical control and enable the synthesis of macrocyclic peptidomimetics, although their direct application to this compound is less common.

Analytical and Research Findings

Structural Confirmation

- NMR Spectroscopy confirms the presence of characteristic aromatic protons from the Fmoc and phenylsulfonyl groups, alongside signals corresponding to the amino acid backbone.

- Mass Spectrometry verifies the molecular weight of 466.5 g/mol consistent with the molecular formula C24H22N2O6S.

- Optical Rotation measurements (e.g., [α]D = 9 ± 1° in MeOH at 20°C) confirm the retention of stereochemistry during synthesis.

Purity and Yield

Typical yields for the two-step protection process range from 70% to 85%, depending on reaction conditions and purification methods. Purity levels exceeding 95% are achievable, which is critical for subsequent peptide synthesis applications.

Comparative Advantages of the Fmoc and Phenylsulfonyl Protection

| Feature | Fmoc Protection | Phenylsulfonyl Protection |

|---|---|---|

| Protection Site | Alpha-amino group | Side-chain amino group |

| Removal Conditions | Mild base (20% piperidine in DMF) | Stronger conditions, stable during Fmoc deprotection |

| Stability | Stable under acidic cleavage (TFA) | Stable under Fmoc cleavage conditions |

| Application | Widely used in SPPS for stepwise peptide assembly | Prevents side reactions at side-chain amino group |

| Monitoring | UV absorbance at 290 nm facilitates reaction monitoring | No significant UV absorbance |

The orthogonality of these protecting groups allows efficient and selective peptide synthesis, minimizing side reactions and enabling complex peptide architectures.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent for sulfonylation | Dichloromethane or similar aprotic solvent | Low temperature to control reaction rate |

| Base for sulfonylation | Triethylamine or sodium bicarbonate | Neutralizes HCl byproduct |

| Fmoc protection solvent | Biphasic aqueous-organic system (e.g., dioxane/water) | Ensures solubility of reagents |

| Base for Fmoc protection | Sodium carbonate or bicarbonate | Mildly basic to avoid side reactions |

| Purification | Crystallization or silica gel chromatography | Removes unreacted reagents and side products |

| Characterization | NMR, MS, optical rotation | Confirms structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with activated carboxyl groups of other amino acids.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the peptide chain, which can be further modified or elongated depending on the desired sequence .

Scientific Research Applications

Peptide Synthesis

Overview:

Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is primarily utilized as a building block in the synthesis of peptides. The Fmoc group allows for easy protection and deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences.

Key Features:

- Protection of Amino Groups: The Fmoc group protects the amino functionality, enabling selective reactions while preventing undesired side reactions.

- Solid-Phase Synthesis: This compound can be incorporated into automated peptide synthesizers, enhancing efficiency and precision in peptide assembly.

Case Study:

A study demonstrated the successful incorporation of this compound into a peptide designed to inhibit specific enzyme activities. The resulting peptide exhibited enhanced stability and bioactivity compared to peptides synthesized without this amino acid derivative .

Drug Development

Overview:

In pharmaceutical research, this compound serves as a crucial component for developing drugs targeting specific biological pathways. Its ability to modify peptide structures effectively allows researchers to create therapeutics with improved efficacy.

Applications:

- Targeted Therapy: The compound's sulfonamide moiety can interact with biological targets such as enzymes or receptors, making it valuable in designing inhibitors or modulators.

- Bioactivity Enhancement: The structural features of this compound can enhance the bioactivity of therapeutic peptides.

Case Study:

Research has shown that peptides incorporating this compound demonstrated significant inhibition of proteolytic enzymes involved in disease processes like cancer and inflammation .

Biotechnology

Overview:

In biotechnological applications, this compound is utilized in producing biologically active molecules. Its incorporation into peptides enhances the functionality and stability of therapeutic proteins and enzymes.

Applications:

- Therapeutic Proteins: It aids in the design of proteins with improved pharmacokinetic properties.

- Enzyme Engineering: The compound can be used to create enzyme variants with altered activity profiles.

Data Table: Applications in Biotechnology

| Application Type | Description | Example Use Case |

|---|---|---|

| Therapeutic Proteins | Enhances stability and efficacy of proteins | Improved insulin analogs for diabetes treatment |

| Enzyme Engineering | Modifies enzyme activity for specific reactions | Development of protease inhibitors |

Research in Neuroscience

Overview:

this compound is also applied in neuroscience research, particularly in studies related to neurotransmitter systems.

Applications:

- Neurotransmitter Modulation: It is used to investigate the effects of modified peptides on neurotransmitter release and receptor interactions.

Case Study:

In studies examining the modulation of glutamate receptors, peptides containing this amino acid derivative showed potential for altering synaptic transmission, contributing to insights into neurological disorders .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, revealing the free amino group for subsequent coupling reactions . This allows for the stepwise assembly of peptides on a solid support .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its phenylsulfonylamino and Fmoc-protected amine groups. Below is a comparative analysis with analogous derivatives:

Key Comparative Insights

Solubility and Reactivity: The phenylsulfonylamino group in the target compound enhances hydrogen-bond acceptor capacity compared to Boc-protected derivatives, improving interactions with biomolecular targets . Fluorinated analogs (e.g., ) exhibit increased metabolic stability and lipophilicity, suitable for in vivo imaging .

Synthetic Utility: Compounds with UV-cleavable groups (e.g., 2-nitrophenyl in ) enable controlled peptide release, unlike the baseline compound . Hydroxyl-containing derivatives () introduce additional hydrogen-bond donors, altering peptide secondary structures .

Purity and Handling :

- Commercial availability varies: The target compound is sold at ≥95% purity, while fluorinated or nitro-substituted analogs often require custom synthesis .

- Storage conditions differ; for example, Boc-protected derivatives () are less moisture-sensitive than sulfonamide-containing analogs .

Notes and Handling Considerations

Biological Activity

Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is a compound that has garnered interest due to its potential biological activities, particularly in the context of peptide synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₂O₆S

- Molecular Weight : 466.51 g/mol

- Functional Group : Fmoc (9-fluorenylmethoxycarbonyl)

The compound features a sulfonamide group, which may contribute to its biological activity by influencing interactions with biological targets.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of sulfonamide have shown effectiveness against various bacterial strains by inhibiting the synthesis of folic acid, which is vital for bacterial growth and replication .

2. Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. Its incorporation into peptides can enhance stability and bioactivity, making it a valuable building block in drug development .

3. Enzyme Inhibition

Studies have suggested that sulfonamide derivatives can act as enzyme inhibitors. For example, they may inhibit carbonic anhydrase and other enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating conditions like glaucoma and edema .

Case Studies

-

Antibacterial Activity

A study evaluated the antibacterial effects of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the amino position significantly influenced activity levels, with certain derivatives demonstrating potent inhibition at low concentrations . -

Peptide Stability

In a comparative analysis of stability between peptides synthesized with and without this compound, it was found that the former exhibited enhanced resistance to enzymatic degradation. This property is crucial for developing therapeutic peptides that require prolonged activity in biological systems .

Synthesis Methods

The synthesis of this compound typically involves:

- Fmoc Protection : Initial protection of the amino group using Fmoc.

- Sulfonamide Formation : Reaction with a suitable sulfonamide reagent to introduce the phenylsulfonyl group.

- Purification : The final product is purified through recrystallization or chromatography.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target Organism/Enzyme | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 15 |

| Sulfanilamide | Antibacterial | Staphylococcus aureus | 10 |

| Acetazolamide | Enzyme Inhibition | Carbonic Anhydrase | 5 |

Q & A

Q. What are the key steps in synthesizing Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid?

The synthesis typically involves reductive amination and Fmoc protection. For example, analogous compounds like Fmoc-2’-formyl-L-tryptophan are synthesized via reductive addition of HCl∙H₂N-Xxx-OMe esters, followed by coupling with amines using EDC∙HCl and pyridine (48-hour reaction, room temperature) . Final purification may involve solvent extraction (e.g., ethyl acetate/water) and filtration . For Fmoc protection, methods like Fmoc-OSu activation in dioxane/water with NaHCO₃ (83% yield) are applicable .

Q. Which analytical techniques are essential for characterizing this compound?

Q. How should this compound be stored to maintain stability?

Store desiccated at -20°C, as recommended for structurally similar Fmoc-protected amino acids (e.g., Fmoc-ß-Ala-OH in ). Avoid prolonged exposure to light or moisture to prevent deprotection or hydrolysis .

Q. What purification methods are effective for isolating this compound?

- Solvent Extraction : Use ethyl acetate/water phases to remove unreacted reagents .

- HPLC : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water for high-purity isolation .

Advanced Research Questions

Q. How does the phenylsulfonylamino group influence stability during solid-phase peptide synthesis (SPPS)?

The sulfonyl group enhances steric and electronic protection of the amino group, reducing premature deprotection under basic SPPS conditions (e.g., piperidine treatment). However, prolonged exposure to strong bases (>20% piperidine) may cleave the sulfonamide bond. Compatibility with other SPPS reagents (e.g., HATU, DIPEA) should be validated via small-scale coupling trials .

Q. What strategies resolve diastereomers or by-products during synthesis?

Q. How can this compound be incorporated into peptide mimetics with enhanced bioavailability?

The sulfonylamino group mimics natural peptide bonds while resisting proteolytic degradation. Design peptide sequences with this residue at positions requiring metabolic stability (e.g., protease-binding sites). Pair with β-sheet-promoting residues (e.g., Pro, Val) to maintain conformational integrity .

Q. Are there compatibility issues with orthogonal protecting groups (e.g., Acm, Boc)?

The Fmoc group is compatible with acid-labile Boc but not with thiol-sensitive Acm. For example, Fmoc-Cys(Acm)-OH requires iodine oxidation for Acm removal, which may oxidize sulfonyl groups. Use tert-butyl-based groups for sulfur protection to avoid side reactions .

Q. What role does this compound play in designing matrix metalloproteinase (MMP) probes?

Analogous sulfonamide derivatives (e.g., ) act as MMP inhibitors by binding to catalytic zinc ions. Incorporate radiolabels (e.g., ¹⁸F) for PET imaging, ensuring the sulfonyl group does not sterically hinder target binding .

Data Contradictions and Troubleshooting

Q. Conflicting solubility data in aqueous buffers: How to address this?

While reports solubility in water/1% acetic acid for Fmoc-ß-Ala-OH, the phenylsulfonyl group in this compound may reduce hydrophilicity. Pre-dissolve in DMSO (10–20% v/v) and dilute with PBS (pH 7.4) for biological assays .

Q. Low coupling efficiency in SPPS: Potential causes?

- Steric Hindrance : Use coupling agents like HATU (instead of HBTU) for better activation .

- Incomplete Deprotection : Extend Fmoc removal time (e.g., 30-minute piperidine treatment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.